molecular formula C18H22N2O3 B2941085 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one CAS No. 898411-47-7

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one

Numéro de catalogue B2941085
Numéro CAS: 898411-47-7
Poids moléculaire: 314.385
Clé InChI: PPRVYBTZADXAJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one, also known as JNJ-38431055, is a potent and selective inhibitor of the phosphodiesterase 10A enzyme (PDE10A). This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

Mécanisme D'action

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme, which is highly expressed in the striatum of the brain. This enzyme plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various signaling pathways in the brain.
Biochemical and Physiological Effects:
The inhibition of PDE10A by 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one leads to an increase in the levels of cAMP and cGMP in the striatum, which in turn modulates the activity of various neurotransmitter systems, including dopamine, glutamate, and acetylcholine. This modulation of neurotransmitter systems is thought to underlie the therapeutic effects of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one in various neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one for lab experiments is its high selectivity and potency for the PDE10A enzyme, which allows for precise modulation of the cAMP and cGMP signaling pathways. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one. One area of focus could be the development of more potent and selective PDE10A inhibitors that can be used in clinical settings to treat neurological and psychiatric disorders. Another potential direction could be the investigation of the long-term effects of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one on neurotransmitter systems in the brain, as well as its potential for neuroprotection in various neurodegenerative diseases. Finally, further research could be conducted to better understand the role of PDE10A in various signaling pathways in the brain, which could lead to the development of novel therapeutic targets for neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one involves a multi-step process that starts with the reaction of 2-bromo-5-methylisophthalic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methylpiperidin-1-yl)-2-oxoethylamine to form the amide intermediate, which is subsequently cyclized using trifluoroacetic acid to yield the final product.

Applications De Recherche Scientifique

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease, as well as reduce motor deficits in animal models of Parkinson's disease.

Propriétés

IUPAC Name

2-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-6-10-20(11-7-13)17(21)12-23-16-5-3-4-15-14(16)8-9-19(2)18(15)22/h3-5,8-9,13H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRVYBTZADXAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC3=C2C=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.